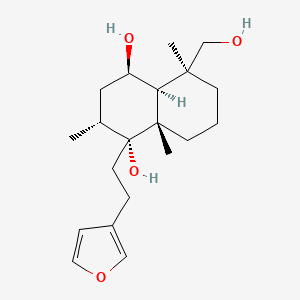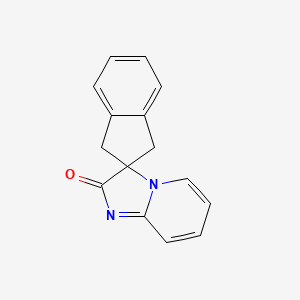
ZSET1446
Overview
Description
ST-101 is a novel peptide antagonist of CCAAT/enhancer binding protein beta (C/EBPβ), a basic leucine zipper family transcription factor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers. C/EBPβ is upregulated or overactivated in many cancers, leading to a gene expression profile that drives oncogenesis .
Preparation Methods
ST-101 is synthesized using Fmoc solid-phase peptide synthesis (SPPS). The mass and sequence of the synthesized peptide are confirmed by mass spectrometry . The detailed synthetic route involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
ST-101 primarily undergoes interactions with C/EBPβ, preventing its dimerization and enhancing ubiquitin-proteasome dependent degradation of C/EBPβ . This interaction leads to a significant decrease in the expression of C/EBPβ target genes, including those responsible for survival, transcription factors, and cell-cycle-related proteins . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution, as its primary mode of action is through protein-protein interactions.
Scientific Research Applications
ST-101 has shown potent, tumor-specific cytotoxic activity in various cancer cell lines, including glioblastoma, breast, melanoma, prostate, and lung cancer . It is currently being evaluated in clinical trials for its efficacy in treating advanced solid tumors . The compound has demonstrated significant tumor growth inhibition or regression in mouse xenograft models, both as a single agent and in combination with other therapies . Additionally, ST-101 has been shown to reprogram tumor-associated macrophages from an immunosuppressive M2 phenotype to an immune-promoting M1 phenotype, enhancing antitumor immunity .
Mechanism of Action
ST-101 binds to the leucine zipper domain of C/EBPβ, preventing its dimerization and subsequent binding to DNA . This disruption of dimerization leads to the degradation of C/EBPβ via the ubiquitin-proteasome pathway . As a result, the transcription of C/EBPβ target genes is attenuated, leading to decreased expression of survival, transcription factors, and cell-cycle-related proteins . This mechanism of action results in potent, tumor-specific cytotoxic activity .
Comparison with Similar Compounds
ST-101 is unique in its dual mechanism of action, which includes both tumor cell death and macrophage repolarization . Similar compounds targeting C/EBPβ include other peptide antagonists that inhibit the dimerization of C/EBPβ, but ST-101 stands out due to its ability to enhance ubiquitin-proteasome dependent degradation of C/EBPβ . Other similar compounds include inhibitors of transcription factors such as Jun/Fos and CREB/ATF family members, which also form dimers via basic leucine zipper-driven coiled-coil interactions .
References
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-imidazo[1,2-a]pyridine]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-15(17-8-4-3-7-13(17)16-14)9-11-5-1-2-6-12(11)10-15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWYXEBIQWJXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)N=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887603-94-3 | |
| Record name | ST-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887603943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ST-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ST-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTT61784C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


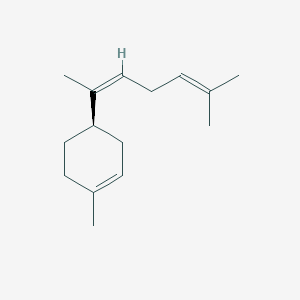

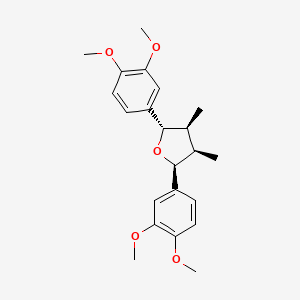

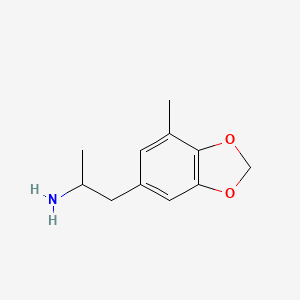
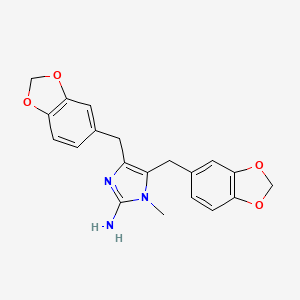

![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)
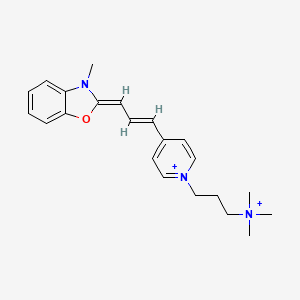
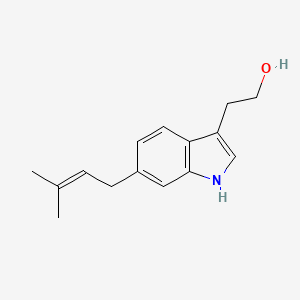
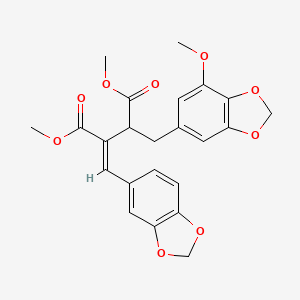

![N-[cis-2-(2-Hydroxy-3-acetyl-6-methoxy-phenyl)cyclopropyl]-N'-(5-Chloro-2-pyridinyl)-thiourea](/img/structure/B1251321.png)
